molecular formula C13H10ClNO3 B8368751 5-Amino-2-(4-chlorophenoxy)-benzoic acid

5-Amino-2-(4-chlorophenoxy)-benzoic acid

Cat. No. B8368751
M. Wt: 263.67 g/mol
InChI Key: ICLIPIICWDHYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(4-chlorophenoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(4-chlorophenoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(4-chlorophenoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-2-(4-chlorophenoxy)-benzoic acid

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

5-amino-2-(4-chlorophenoxy)benzoic acid

InChI

InChI=1S/C13H10ClNO3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

ICLIPIICWDHYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A.1. Methyl 2-(4-chlorophenoxy)-5-nitro-benzoate is reduced to methyl 5-amino-2-(4-chlorophenoxy)-benzoate using palladium/charcoal as the catalyst with the aid of hydrogen in a solvent such as methanol. Alternatively, this reduction step is carried out using tin tetrachloride in aqueous hydrochloric acid or using sodium sulfide in methanol/water at in each case elevated temperature either with the aforementioned ester or the free 2-(4-chlorophenoxy)-5-nitrobenzoic acid to give 5-amino-2-(4-chlorophenoxy)-benzoic acid, which subsequently is converted into methyl 5-amino-2-(4-chlorophenoxy)-benzoate by heating in methanolic hydrochloric acid.
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